![molecular formula C21H25ClN2O4 B2804985 5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 941940-98-3](/img/structure/B2804985.png)
5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a chemical compound with the linear formula C15H14ClNO3 . It has a molecular weight of 291.737 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H14ClNO3 . Unfortunately, more detailed structural information such as bond lengths and angles, or a 3D molecular model, is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available in the search results .Scientific Research Applications
Synthesis and Drug Development
Compounds with structural similarities have been explored for their synthesis methods and potential as drug precursors. For example, the synthesis of Gefitinib, a cancer treatment drug, involves complex organic synthesis techniques involving similar compounds (Bo Jin et al., 2005). Additionally, the development of new bioanalytical methods for quantifying similar compounds in biological matrices highlights the ongoing research in improving drug development and pharmacokinetic studies (Ankit A. Zalavadia, 2016).
Biological Activity and Pharmacological Properties
Research on benzamide derivatives, which share core structural components with the compound of interest, has shown significant biological activities. This includes potential as anti-inflammatory and analgesic agents, with studies demonstrating their effectiveness in cyclooxygenase inhibition (A. Abu‐Hashem et al., 2020). The exploration of benzamide derivatives as serotonin 4 receptor agonists also indicates a potential for gastrointestinal motility improvement, highlighting the diverse therapeutic targets of these compounds (S. Sonda et al., 2004).
Material Science and Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidines, structurally related to the compound , have been studied for their corrosion inhibition properties on carbon steel in hydrochloric acid medium. Such studies are crucial for the development of more efficient corrosion inhibitors in industrial applications (A. Fouda et al., 2020).
properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4/c1-26-17-6-3-15(4-7-17)19(24-9-11-28-12-10-24)14-23-21(25)18-13-16(22)5-8-20(18)27-2/h3-8,13,19H,9-12,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPVMRPFJYZPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.